molecular formula C21H27N3O5S2 B2572635 N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)-2-methylpropanamide CAS No. 946374-31-8

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)-2-methylpropanamide

Cat. No.: B2572635
CAS No.: 946374-31-8
M. Wt: 465.58
InChI Key: CCRJNGJXHORPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydroquinoline core substituted with an ethanesulfonyl group at position 1 and a sulfamoylphenyl-2-methylpropanamide moiety at position 5. Its molecular complexity arises from the integration of sulfonamide and propanamide functionalities, which are common in bioactive molecules targeting enzymes or receptors. The ethanesulfonyl group enhances metabolic stability, while the tetrahydroquinoline scaffold provides a rigid framework for receptor interaction .

Properties

IUPAC Name

N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S2/c1-4-30(26,27)24-13-5-6-16-7-8-18(14-20(16)24)23-31(28,29)19-11-9-17(10-12-19)22-21(25)15(2)3/h7-12,14-15,23H,4-6,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRJNGJXHORPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)-2-methylpropanamide typically involves multiple steps, including the formation of the quinoline ring, sulfonation, and subsequent amide formation. Common reagents used in these reactions include palladium catalysts for coupling reactions, sulfonyl chlorides for sulfonation, and amines for amide bond formation. Reaction conditions often involve elevated temperatures and the use of organic solvents such as toluene or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors with precise control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)-2-methylpropanamide is investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets:

  • Antitumor Activity : Studies have shown that compounds with similar structures exhibit antiproliferative effects against cancer cell lines. For instance, derivatives of tetrahydroquinoline have been reported to outperform traditional chemotherapeutics like 5-fluorouracil (5-FU) in cellular assays .

Biological Research

Research into the biological mechanisms of this compound indicates potential applications in modulating specific pathways involved in disease processes:

  • Target Interaction : The sulfonamide moiety can form strong interactions with proteins, potentially inhibiting their function and leading to therapeutic effects . This mechanism is crucial for developing drugs targeting diseases such as cancer and bacterial infections.

Synthetic Chemistry

The compound serves as a building block for synthesizing more complex molecules:

  • Synthesis Routes : The synthesis typically involves multi-step organic reactions starting from the tetrahydroquinoline core. Techniques such as Povarov reactions are employed to construct the desired molecular framework .

Case Studies

Several studies exemplify the applications of this compound:

Case Study 1: Anticancer Activity

A study published in MDPI evaluated a series of tetrahydroquinoline derivatives for their anticancer properties. One derivative demonstrated significant antiproliferative activity against multiple cancer cell lines, suggesting that structural modifications can enhance efficacy .

Case Study 2: Mechanistic Insights

Research highlighted the interaction of similar sulfonamide compounds with target proteins involved in cancer progression. The findings indicated that these compounds could inhibit specific pathways critical for tumor growth .

Mechanism of Action

The mechanism of action of N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural Analogues with Sulfamoyl/Sulfonamide Moieties

Compound A : 2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Pyridin-2-yl)Sulfamoyl)Phenyl)Pentanamide
  • Molecular Formula : C₂₄H₂₃N₅O₅S
  • Molecular Weight : 493.53 g/mol
  • Key Features: Incorporates a pyridin-2-yl sulfamoyl group and a pentanamide chain. The isoindolinone ring introduces planarity, contrasting with the tetrahydroquinoline core of the target compound.
  • Synthesis Yield : 83% under DMF/LiH conditions .
  • Elemental Analysis : C (58.59%), H (4.81%), N (14.32%), S (6.69%) .
Compound B : N-(4-Cyano-3-Trifluoromethylphenyl)-2-Hydroxy-2-(1-Methanesulfonyl-Piperidin-4-yl)-3-Phenylpropionamide
  • Molecular Formula: Not explicitly stated, but features a methanesulfonyl-piperidine group and trifluoromethyl substitution.
  • Key Features: The trifluoromethyl group increases lipophilicity compared to the ethanesulfonyl group in the target compound. The piperidine ring offers conformational flexibility, unlike the rigid tetrahydroquinoline .
Compound C : 3-({5-[(2-Amino-1,3-Thiazol-4-yl)Methyl]-1,3,4-Oxadiazol-2-yl}Sulfanyl)-N-(Substituted-Phenyl)Propanamide
  • Key Features: Contains a thiazole-oxadiazole hybrid scaffold.
  • Synthesis Conditions : Requires refluxing in MeOH/N₂H₄·H₂O (Step I) and EtOH/CS₂/KOH (Step II), which are milder than the LiH/DMF used for the target compound .

Functional Group Impact on Bioactivity

  • Ethanesulfonyl vs. Methanesulfonyl : The ethanesulfonyl group in the target compound may improve metabolic stability over methanesulfonyl (as in Compound B) due to reduced oxidative susceptibility .
  • Tetrahydroquinoline vs.
  • Sulfamoylphenyl vs. Thiazole-Oxadiazole : The sulfamoylphenyl group offers stronger hydrogen-bonding interactions compared to the thiazole-oxadiazole system in Compound C, which may favor enzyme inhibition .

Biological Activity

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)-2-methylpropanamide, also referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a tetrahydroquinoline moiety and a sulfonamide group, which are known to play significant roles in various pharmacological effects.

  • Molecular Formula : C19H22N2O4S
  • Molecular Weight : 374.46 g/mol
  • LogP : 2.7688
  • Hydrogen Bond Acceptors : 7
  • Hydrogen Bond Donors : 1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological pathways. The sulfonamide group is known to inhibit certain enzymes involved in bacterial and fungal biosynthesis, while the tetrahydroquinoline structure may enhance membrane permeability and target specificity.

Biological Activity Studies

  • Antimicrobial Activity :
    • Several studies have evaluated the antimicrobial properties of sulfonamide derivatives. For instance, compounds with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
    • The compound's mechanism may involve the inhibition of dihydropteroate synthase, a key enzyme in folate synthesis pathways in bacteria .
  • Antifungal Activity :
    • Research indicates that derivatives of tetrahydroquinoline exhibit antifungal properties against Candida albicans with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . This suggests that this compound may possess similar antifungal efficacy.
  • Anti-inflammatory Effects :
    • Compounds containing the tetrahydroquinoline scaffold have been reported to exhibit anti-inflammatory activity in various models . The sulfonamide component may also contribute to reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes.

Case Studies

A notable study on related compounds demonstrated their effectiveness in treating infections caused by resistant strains of bacteria. In vitro assays showed that these compounds significantly reduced bacterial growth compared to controls .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntifungalCandida albicansMIC 0.25 µg/mL
Anti-inflammatoryCOX enzymesReduced inflammation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.